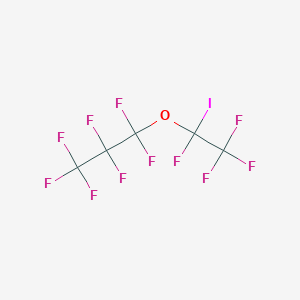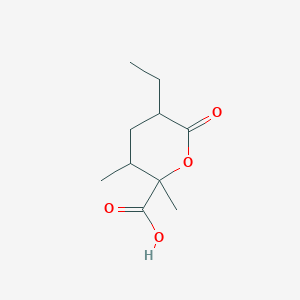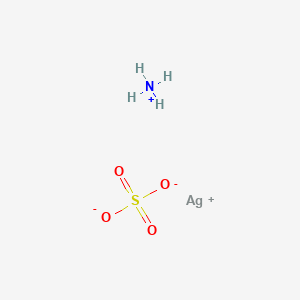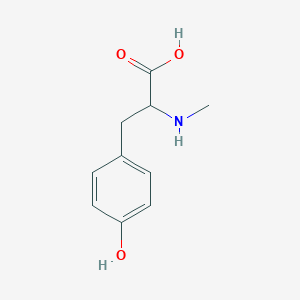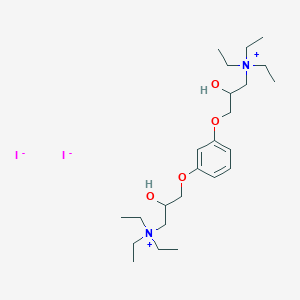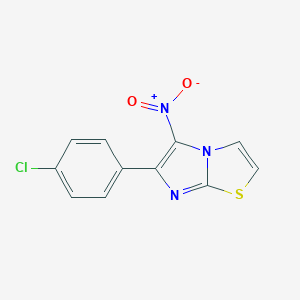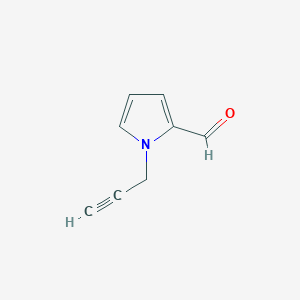
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
概要
説明
Nornidulin is a depsidone derivative, a type of organic compound characterized by a dibenzo[b,e][1,4]dioxepin-11-one core structure. It was first isolated from the fungus Aspergillus nidulans and has since been found in other species such as Aspergillus ustus and Aspergillus unguis . Nornidulin exhibits significant biological activities, including antibacterial, antifungal, and antimalarial properties .
作用機序
Nornidulin exerts its effects primarily through inhibition of key enzymes and disruption of cellular processes:
Antibacterial action: Inhibits bacterial cell wall synthesis and disrupts membrane integrity.
Antifungal action: Interferes with fungal cell membrane synthesis and function.
Antimalarial action: Inhibits the enzyme malate:quinone oxidoreductase (MQO) in Plasmodium falciparum, disrupting the parasite’s mitochondrial function and energy production.
Safety and Hazards
将来の方向性
Future research could focus on the development of new synthesis methods, the exploration of different reactions, and the investigation of the compound’s potential applications in various fields. For instance, the compound “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate” is a useful synthon in Sonogashira cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nornidulin involves several steps, starting from simple aromatic precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]dioxepin-11-one core: This is typically achieved through a series of cyclization reactions.
Chlorination and hydroxylation: These steps introduce the necessary functional groups to the aromatic rings.
Alkylation: This step adds the methyl and propenyl groups to the core structure.
Industrial Production Methods: Industrial production of nornidulin is primarily based on fermentation processes using Aspergillus species. The fungi are cultured under specific conditions that promote the production of nornidulin, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Types of Reactions:
Oxidation: Nornidulin can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: Halogen atoms in nornidulin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation products: Quinones.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted depsidones depending on the nucleophile used.
科学的研究の応用
Nornidulin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study depsidone chemistry and its reactivity.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Industry: Potential use in developing new antimicrobial agents and antimalarial drugs.
類似化合物との比較
Nornidulin is unique among depsidones due to its specific biological activities and structural features. Similar compounds include:
Depsidones: Such as nidulin and nidulinol, which also exhibit antimicrobial properties.
Other depsidone derivatives: Like austocystin and secalonic acid, which have different biological activities and structural variations.
Nornidulin stands out due to its potent antimalarial activity and its ability to inhibit MRSA, making it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
1-prop-2-ynylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGZZDLIHWQCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590857 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104501-02-2 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






